molecular formula C22H16FNO B11569811 [1-(4-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone

[1-(4-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone

Cat. No.: B11569811
M. Wt: 329.4 g/mol
InChI Key: BHAQFIANQJHKGU-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-1H-indol-3-ylmethanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorobenzyl group attached to an indole core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-1H-indol-3-ylmethanone typically involves the reaction of 4-fluorobenzyl chloride with indole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16FNO

Molecular Weight

329.4 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C22H16FNO/c23-18-12-10-16(11-13-18)14-24-15-20(19-8-4-5-9-21(19)24)22(25)17-6-2-1-3-7-17/h1-13,15H,14H2

InChI Key

BHAQFIANQJHKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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